molecular formula C22H32BrN4O4+ B031658 Distigmine bromide CAS No. 15876-67-2

Distigmine bromide

Cat. No.: B031658
CAS No.: 15876-67-2
M. Wt: 496.4 g/mol
InChI Key: LLBGBWBRSZGPQK-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Distigmine bromide, commonly referred to as distigmine, primarily targets acetylcholinesterase (AChE) and muscarinic receptors . AChE is an enzyme that breaks down acetylcholine, a neurotransmitter involved in muscle contraction and other functions. Muscarinic receptors are a type of acetylcholine receptor found in various parts of the body, including the urinary bladder .

Mode of Action

Distigmine is a parasympathomimetic agent and a long-acting reversible carbamate cholinesterase inhibitor . It binds directly and competitively to the agonist binding sites of muscarinic receptors . By inhibiting AChE, distigmine increases the concentration of acetylcholine at the neuromuscular junction, enhancing muscle contraction .

Biochemical Pathways

The primary biochemical pathway affected by distigmine is the cholinergic pathway . By inhibiting AChE, distigmine prevents the breakdown of acetylcholine, leading to an increase in acetylcholine levels. This results in enhanced stimulation of muscarinic receptors, promoting muscle contraction .

Pharmacokinetics

It is known that distigmine has a longer duration of action and enhanced drug accumulation compared to other cholinesterase inhibitors like pyridostigmine and neostigmine .

Result of Action

The primary result of distigmine’s action is the enhancement of muscle contraction , particularly in the urinary bladder. This is achieved by increasing the concentration of acetylcholine, which stimulates muscarinic receptors and promotes muscle contraction . This makes distigmine effective in treating conditions like underactive bladder and myasthenia gravis .

Action Environment

The action of distigmine can be influenced by various environmental factors. For instance, renal dysfunction can significantly influence the pharmacokinetics of distigmine, as plasma distigmine is eliminated by renal excretion . Therefore, the efficacy and stability of distigmine can be affected by factors such as kidney function and other physiological conditions .

Biochemical Analysis

Biochemical Properties

Distigmine bromide is an anticholinergic drug and a long-acting reversible carbamate cholinesterase inhibitor . It binds directly and competitively to the agonist binding sites of muscarinic receptors . This interaction with muscarinic receptors is crucial for its role in biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is known to improve detrusor function, thereby restoring normal voiding patterns in patients suffering from detrusor underactivity . This influence on cell function suggests that this compound may have an impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a long-acting reversible carbamate cholinesterase inhibitor . It binds directly and competitively to the agonist binding sites of muscarinic receptors . This binding interaction with biomolecules leads to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are characterized by its longer duration of action compared to similar drugs

Metabolic Pathways

Given its role as a cholinesterase inhibitor, it is likely to interact with enzymes or cofactors involved in cholinergic neurotransmission .

Transport and Distribution

Given its role in improving detrusor function, it is likely to interact with transporters or binding proteins in the urinary tract .

Subcellular Localization

Given its role as a cholinesterase inhibitor, it is likely to be involved in processes at the synaptic cleft where acetylcholine is broken down .

Chemical Reactions Analysis

Distigmine bromide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Properties

CAS No.

15876-67-2

Molecular Formula

C22H32BrN4O4+

Molecular Weight

496.4 g/mol

IUPAC Name

(1-methylpyridin-1-ium-3-yl) N-methyl-N-[6-[methyl-(1-methylpyridin-1-ium-3-yl)oxycarbonylamino]hexyl]carbamate;bromide

InChI

InChI=1S/C22H32N4O4.BrH/c1-23-13-9-11-19(17-23)29-21(27)25(3)15-7-5-6-8-16-26(4)22(28)30-20-12-10-14-24(2)18-20;/h9-14,17-18H,5-8,15-16H2,1-4H3;1H/q+2;/p-1

InChI Key

LLBGBWBRSZGPQK-UHFFFAOYSA-M

SMILES

C[N+]1=CC=CC(=C1)OC(=O)N(C)CCCCCCN(C)C(=O)OC2=C[N+](=CC=C2)C.[Br-].[Br-]

Canonical SMILES

C[N+]1=CC=CC(=C1)OC(=O)N(C)CCCCCCN(C)C(=O)OC2=C[N+](=CC=C2)C.[Br-]

Key on ui other cas no.

15876-67-2

Pictograms

Acute Toxic

Synonyms

Hexamethylenebis[methylcarbamate] 3-Hydroxy-1-methylpyridinium Bromide;  3,3’-[1,6-Hexanediylbis[(methylimino)carbonyl]oxy]bis[1-methyl-pyridinium Dibromide;  BC 51;  Distigmine Dibromide;  Hexamarium;  N,N’-Hexamethylenebis(3-N-methylcarbamoxy-1-methylpy

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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